Cas no 91482-63-2 (1-methyl-4-nitro-indole)

1-methyl-4-nitro-indole structure
1-methyl-4-nitro-indole structure
Nome do Produto:1-methyl-4-nitro-indole
N.o CAS:91482-63-2
MF:C9H8N2O2
MW:176.172021865845
MDL:MFCD08236728
CID:799812
PubChem ID:13168067

1-methyl-4-nitro-indole Propriedades químicas e físicas

Nomes e Identificadores

    • 1-methyl-4-nitro-1H-Indole
    • 1H-Indole,1-methyl-4-nitro-
    • 1-methyl-4-nitroindole
    • 1H-Indole,1-methyl-4-nitro
    • 1-methyl-4-nitroindolone
    • 4-nitro-N-methylindole
    • 1-Methyl-4-nitro-1H-indole (ACI)
    • 1-methyl-4-nitro-indole
    • CS-0061754
    • AKOS006284503
    • AB43866
    • 1-methyl-4-nitro-1H-indol
    • DTXSID20524314
    • SY242535
    • MFCD08236728
    • MGIRVUJGWSRAOV-UHFFFAOYSA-N
    • AC-18590
    • SCHEMBL2475315
    • 91482-63-2
    • AS-38397
    • MDL: MFCD08236728
    • Inchi: 1S/C9H8N2O2/c1-10-6-5-7-8(10)3-2-4-9(7)11(12)13/h2-6H,1H3
    • Chave InChI: MGIRVUJGWSRAOV-UHFFFAOYSA-N
    • SMILES: [O-][N+](C1C2C=CN(C=2C=CC=1)C)=O

Propriedades Computadas

  • Massa Exacta: 176.05900
  • Massa monoisotópica: 176.058577502g/mol
  • Contagem de átomos isótopos: 0
  • Contagem de dadores de ligações de hidrogénio: 0
  • Contagem de aceitadores de ligações de hidrogénio: 1
  • Contagem de Átomos Pesados: 13
  • Contagem de Ligações Rotativas: 1
  • Complexidade: 214
  • Contagem de Unidades Ligadas Covalentemente: 1
  • Contagem de Estereocentros Átomos Definidos: 0
  • Contagem de Estereocentros Átomos Indefinidos: 0
  • Contagem de Stereocenters de Obrigações Definidas: 0
  • Contagem de Stereocenters Indefined Bond: 0
  • Superfície polar topológica: 50.8Ų
  • XLogP3: 1.3

Propriedades Experimentais

  • Densidade: 1.298
  • Ponto de ebulição: 339.247°C at 760 mmHg
  • Ponto de Flash: 158.971°C
  • Índice de Refracção: 1.631
  • PSA: 50.75000
  • LogP: 2.60970

1-methyl-4-nitro-indole Informações de segurança

1-methyl-4-nitro-indole Dados aduaneiros

  • CÓDIGO SH:2933990090
  • Dados aduaneiros:

    China Customs Code:

    2933990090

    Overview:

    2933990090. Other heterocyclic compounds containing only nitrogen heteroatoms. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:20.0%

    Declaration elements:

    Product Name, component content, use to, Please indicate the appearance of Urotropine, 6- caprolactam please indicate the appearance, Signing date

    Summary:

    2933990090. heterocyclic compounds with nitrogen hetero-atom(s) only. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:20.0%

1-methyl-4-nitro-indole Preçomais >>

Empresa No. Nome do Produto Cas No. Pureza Especificação Preço Tempo de actualização Inquérito
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1132394-1g
1-Methyl-4-nitro-1H-indole
91482-63-2 97%
1g
¥679.00 2024-04-25
Chemenu
CM238124-250mg
1-Methyl-4-nitro-1H-indole
91482-63-2 95%+
250mg
$99 2024-07-20
TRC
M223535-500mg
1-Methyl-4-nitro-1H-indole
91482-63-2
500mg
$ 365.00 2022-06-04
SHANG HAI XIAN DING Biotechnology Co., Ltd.
B-KS773-200mg
1-methyl-4-nitro-indole
91482-63-2 98%
200mg
603.0CNY 2021-07-17
abcr
AB447383-5 g
1-Methyl-4-nitro-1H-indole
91482-63-2
5g
€1,253.40 2022-08-31
NAN JING YAO SHI KE JI GU FEN Co., Ltd.
PBTF512-1G
1-methyl-4-nitro-indole
91482-63-2 95%
1g
¥ 759.00 2023-04-13
SHANG HAI XIAN DING Biotechnology Co., Ltd.
B-KS773-250mg
1-methyl-4-nitro-indole
91482-63-2 98%
250mg
1052CNY 2021-05-07
SHANG HAI XIAN DING Biotechnology Co., Ltd.
B-KS773-1g
1-methyl-4-nitro-indole
91482-63-2 98%
1g
2437.0CNY 2021-07-17
SHANG HAI XIAN DING Biotechnology Co., Ltd.
B-KS773-50mg
1-methyl-4-nitro-indole
91482-63-2 98%
50mg
266.0CNY 2021-07-17
abcr
AB447383-250mg
1-Methyl-4-nitro-1H-indole; .
91482-63-2
250mg
€95.30 2025-03-19

1-methyl-4-nitro-indole Método de produção

Synthetic Routes 1

Condições de reacção
1.1 Reagents: Sodium hydride Solvents: Dimethylformamide ;  cooled
1.2 4 h, rt
Referência
Unexpected synthesis of azepino[4,3,2-cd]indoles from 4-aminoindoles
Halaiev, Olexandr; et al, Tetrahedron Letters, 2017, 58(13), 1324-1325

Synthetic Routes 2

Condições de reacção
1.1 Reagents: Sodium hydride Solvents: Dimethylformamide ;  2 h
Referência
Discovery of a New Class of Anilinoquinazoline Inhibitors with High Affinity and Specificity for the Tyrosine Kinase Domain of c-Src
Ple, Patrick A.; et al, Journal of Medicinal Chemistry, 2004, 47(4), 871-887

Synthetic Routes 3

Condições de reacção
1.1 Reagents: Dimethyl oxalate ,  Potassium tert-butoxide Solvents: Dimethylformamide
Referência
Alkylation with oxalic esters. Scope and mechanism
Bergman, Jan; et al, Tetrahedron, 1990, 46(17), 6113-24

Synthetic Routes 4

Condições de reacção
Referência
Product class 13: indole and its derivatives
Joule, J. A., Science of Synthesis, 2001, 10, 361-652

Synthetic Routes 5

Condições de reacção
Referência
N-(1-Methyl-5-indolyl)-N'-(3-pyridyl)urea hydrochloride: the first selective 5-HT1C receptor antagonist
Forbes, Ian T.; et al, Journal of Medicinal Chemistry, 1993, 36(8), 1104-7

Synthetic Routes 6

Condições de reacção
1.1 Reagents: Potassium ethoxide Solvents: Dimethyl sulfoxide ,  Dimethylformamide ;  0 °C; 24 h, 40 °C
2.1 Reagents: Potassium hydroxide Solvents: Acetone ;  0 °C; 2 h, rt
Referência
Synthesis and in Vitro and in Vivo Antitumor Activity of 2-Phenylpyrroloquinolin-4-ones
Ferlin, Maria Grazia; et al, Journal of Medicinal Chemistry, 2005, 48(9), 3417-3427

Synthetic Routes 7

Condições de reacção
1.1 Reagents: Potassium carbonate Solvents: Dimethylformamide
Referência
A Practical Method for N-Methylation of Indoles Using Dimethyl Carbonate
Jiang, Xinglong; et al, Organic Process Research & Development, 2001, 5(6), 604-608

Synthetic Routes 8

Condições de reacção
Referência
preparation of heterocyclic compounds as 5-HT1c antagonists
, China, , ,

Synthetic Routes 9

Condições de reacção
1.1 Catalysts: p-Toluenesulfonic acid Solvents: Triethyl orthoformate ;  120 °C
2.1 Reagents: Potassium ethoxide Solvents: Dimethyl sulfoxide ,  Dimethylformamide ;  0 °C; 24 h, 40 °C
3.1 Reagents: Potassium hydroxide Solvents: Acetone ;  0 °C; 2 h, rt
Referência
Synthesis and in Vitro and in Vivo Antitumor Activity of 2-Phenylpyrroloquinolin-4-ones
Ferlin, Maria Grazia; et al, Journal of Medicinal Chemistry, 2005, 48(9), 3417-3427

Synthetic Routes 10

Condições de reacção
1.1 Reagents: Potassium tert-butoxide Solvents: Dimethylformamide ;  5 min, rt
1.2 4 h, rt
1.3 Reagents: Water
Referência
Methyl Trifluoroacetate as a Methylation Reagent for N-H, O-H, and S-H Functionalities under Mild Conditions
Zheng, Xin; et al, Asian Journal of Organic Chemistry, 2019, 8(8), 1325-1331

Synthetic Routes 11

Condições de reacção
1.1 Reagents: Sodium hydride Solvents: Dimethylformamide ;  30 min, 0 °C
1.2 14 h, rt
1.3 Reagents: Water ;  rt
Referência
Regioselective Radical Arene Amination for the Concise Synthesis of ortho-Phenylenediamines
Gillespie, James E.; et al, Journal of the American Chemical Society, 2021, 143(25), 9355-9360

Synthetic Routes 12

Condições de reacção
1.1 Catalysts: Potassium ethoxide
Referência
A new simple procedure for alkylation of nitrogen heterocycles using dialkyl oxalates and alkoxides
Bergman, Jan; et al, Tetrahedron Letters, 1984, 25(18), 1957-60

1-methyl-4-nitro-indole Raw materials

1-methyl-4-nitro-indole Preparation Products

Fornecedores recomendados
Suzhou Senfeida Chemical Co., Ltd
(CAS:91482-63-2)1-METHYL-4-NITRO-1H-INDOLE
sfd11926
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Amadis Chemical Company Limited
(CAS:91482-63-2)1-methyl-4-nitro-indole
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Pureza:99%
Quantidade:5g
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